molecular formula C17H19BrN2O5S B3456238 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide

5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide

Cat. No.: B3456238
M. Wt: 443.3 g/mol
InChI Key: QZSOAZWIGXMITP-UHFFFAOYSA-N
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Description

5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide is a complex organic compound that features a sulfamoyl group, a bromine atom, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide typically involves multiple steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of 2-bromo-N-phenylbenzamide with bis(2-hydroxyethyl)amine in the presence of a suitable base, such as triethylamine. This reaction forms the sulfamoyl group attached to the benzamide ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl groups in the sulfamoyl moiety can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Researchers study its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and the bromine atom play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
  • 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoate

Uniqueness

Compared to similar compounds, 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide is unique due to the presence of the bromine atom and the phenylbenzamide moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O5S/c18-16-7-6-14(26(24,25)20(8-10-21)9-11-22)12-15(16)17(23)19-13-4-2-1-3-5-13/h1-7,12,21-22H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSOAZWIGXMITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CCO)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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